1-(4-Phenylbutyl)piperazine

Beschreibung

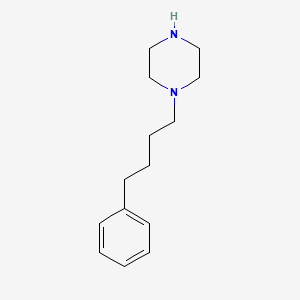

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-phenylbutyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-2-6-14(7-3-1)8-4-5-11-16-12-9-15-10-13-16/h1-3,6-7,15H,4-5,8-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFQSNUBVNIZRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371857 | |

| Record name | 1-(4-phenylbutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97480-93-8 | |

| Record name | 1-(4-phenylbutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 97480-93-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Phenylbutyl)piperazine: Structure, Properties, and Synthesis

Authored for Drug Development Professionals, Researchers, and Scientists

This guide provides a comprehensive technical overview of 1-(4-Phenylbutyl)piperazine, a key chemical intermediate in the synthesis of pharmacologically active compounds. We will delve into its core chemical structure, physicochemical properties, a validated synthetic protocol, and its relevance in the landscape of modern medicinal chemistry.

Introduction: Strategic Importance in Drug Discovery

This compound is a disubstituted piperazine derivative. The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with applications in antipsychotic, antidepressant, and anxiolytic therapies.[1] The molecule's structure is characterized by a phenyl group separated from the piperazine nitrogen by a flexible four-carbon (butyl) linker. This specific combination of a lipophilic aromatic region and a basic amine center makes it a versatile building block for creating ligands that can interact with various biological targets, particularly within the central nervous system (CNS).[1] Its structural similarity to moieties found in potent neuroprotective agents, such as the sigma-1 receptor ligand 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP), underscores its potential as a precursor for novel CNS-active drug candidates.[2][3][4]

Molecular Structure and Physicochemical Properties

The structure of this compound consists of three key components:

-

The Phenyl Group: A non-polar aromatic ring that contributes to the molecule's lipophilicity, influencing its ability to cross biological membranes, including the blood-brain barrier.

-

The Butyl Linker: A flexible four-carbon aliphatic chain that provides conformational freedom, allowing the molecule to adopt various spatial orientations to fit into receptor binding pockets.

-

The Piperazine Moiety: A six-membered heterocyclic amine containing two nitrogen atoms at positions 1 and 4. The secondary amine at the 4-position provides a crucial site for further chemical modification and is basic, allowing for salt formation to improve solubility.[5]

Data Summary Table

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 97480-93-8 | [6] |

| Molecular Formula | C₁₄H₂₂N₂ | [6][7] |

| Molecular Weight | 218.34 g/mol | [6][7] |

| IUPAC Name | This compound | [6] |

| Canonical SMILES | C1CN(CCN1)CCCCc2ccccc2 | [6] |

| Topological Polar Surface Area | 15.3 Ų | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 5 | [6] |

Synthesis and Characterization

The most common and efficient synthesis of this compound is achieved through nucleophilic substitution. This pathway involves the N-alkylation of a piperazine molecule with a suitable phenylbutyl electrophile.

Workflow for Synthesis via Nucleophilic Substitution

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes the N-alkylation of excess piperazine with 1-bromo-4-phenylbutane. Using excess piperazine is a critical experimental choice; it serves both as the nucleophile and as a scavenger for the HBr generated, minimizing the formation of the undesired dialkylated product, 1,4-bis(4-phenylbutyl)piperazine.

-

Reaction Setup: To a solution of piperazine (4-5 equivalents) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate (K₂CO₃, 2-3 equivalents). The base neutralizes the hydrobromic acid byproduct, preventing the protonation and deactivation of the piperazine nucleophile.

-

Addition of Electrophile: Add 1-bromo-4-phenylbutane (1 equivalent) dropwise to the stirring mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) and maintain for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting bromide is consumed.

-

Aqueous Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a water-immiscible organic solvent like dichloromethane (DCM) and wash with water or brine to remove excess piperazine and salts.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0-10% MeOH gradient), is effective for isolating the desired mono-alkylated product. The purity of the collected fractions should be confirmed by TLC.

Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed using standard spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive structural signature. Expected signals include:

-

A multiplet in the aromatic region (~7.1-7.3 ppm) corresponding to the five protons of the phenyl group.

-

A triplet at ~2.6 ppm for the two protons on the benzylic carbon (adjacent to the phenyl ring).

-

Broad signals for the eight protons of the piperazine ring, typically in the ~2.4-2.9 ppm range.

-

A signal for the secondary amine proton (-NH), which may be broad and can exchange with D₂O.

-

Multiplets for the four protons of the internal methylene groups of the butyl chain (~1.4-1.6 ppm).

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the aromatic carbons, the four unique carbons of the butyl chain, and the carbons of the piperazine ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 219.18, confirming the molecular weight of the compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic value. The reactive secondary amine of the piperazine ring is a convenient handle for introducing diverse chemical functionalities through reactions like acylation, sulfonylation, reductive amination, and further alkylation.[8]

This scaffold is particularly relevant for developing ligands targeting CNS receptors. Phenylpiperazine derivatives are known to interact with serotonergic and dopaminergic systems, which are implicated in mood and psychotic disorders.[1][9] The butyl linker provides optimal spacing and flexibility to position the terminal piperazine and the phenyl group to interact with receptor subsites, making this a valuable starting point for structure-activity relationship (SAR) studies in drug discovery campaigns.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a structurally important and synthetically accessible chemical building block. Its combination of a lipophilic phenylbutyl tail and a reactive piperazine headgroup makes it an invaluable intermediate for medicinal chemists, particularly those focused on developing novel therapeutics for central nervous system disorders. The robust synthetic protocol and clear characterization data provide a solid foundation for its use in research and development.

References

-

Woźniak, M., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central. [Link]

-

Takahashi, H., et al. (1995). PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats. Stroke, 26(9), 1676-82. [Link]

-

de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 582-593. [Link]

-

Woźniak, M., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 39(3), 646-660. [Link]

-

Chilmonczyk, Z., et al. (2002). Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. Journal of Pharmacy and Pharmacology, 54(6), 835-42. [Link]

-

Wikipedia. 4-PPBP. [Link]

-

Griesmaier, E., et al. (2014). The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. Experimental Neurology, 261, 501-9. [Link]

-

Anton, M., et al. (2000). sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion. Stroke, 31(4), 976-82. [Link]

-

PubChem. 3-(2-Methylpropyl)-1-(4-phenylbutyl)piperazine. [Link]

-

Wikipedia. Piperazine. [Link]

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-PPBP - Wikipedia [en.wikipedia.org]

- 4. The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. 1-(4-PHENYLBUTYL)-PIPERAZINE | 97480-93-8 [chemicalbook.com]

- 8. Buy 1-(4-Phenoxybutyl)piperazine | 92493-11-3 [smolecule.com]

- 9. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-Phenylbutyl)piperazine CAS number 97480-93-8 details

An In-Depth Technical Guide to 1-(4-Phenylbutyl)piperazine (CAS 97480-93-8)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 97480-93-8), a heterocyclic amine with potential applications in neuroscience and medicinal chemistry. While specific research on this molecule is limited, its structural similarity to well-characterized neuroprotective agents, particularly sigma-1 receptor ligands, suggests it is a compound of significant interest for further investigation. This document consolidates available physicochemical data, proposes detailed methodologies for its synthesis and analysis, and explores its potential pharmacological landscape based on established structure-activity relationships within the phenylalkylpiperazine and phenylalkylpiperidine classes of molecules.

Introduction and Scientific Context

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions. When coupled with a phenylalkyl chain, as in this compound, the resulting molecule gains lipophilicity and conformational flexibility, properties that are critical for interaction with central nervous system (CNS) targets.

While direct pharmacological data for this compound is not extensively published, its structure bears a strong resemblance to 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP), a potent and selective sigma-1 (σ₁) receptor agonist.[1][2] The σ₁ receptor is a unique intracellular chaperone protein implicated in cellular stress responses, neuroprotection, and the modulation of various neurotransmitter systems.[2][3] Agonists of the σ₁ receptor, like PPBP, have demonstrated significant neuroprotective effects in preclinical models of ischemic stroke and excitotoxic brain injury.[1][3] These effects are attributed to mechanisms including the stabilization of mitochondrial membrane potential, reduction of microglial activation, and enhancement of neurotrophic signaling pathways.[2][3]

Given that 1-phenylpiperazines are known to structurally mimic pharmacophores that bind to sigma receptors, it is plausible that this compound may also exhibit affinity for this target.[4] This guide, therefore, not only details the known properties of this compound but also provides a scientific rationale and experimental framework for its future exploration as a potential CNS-active agent.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its handling, formulation, and interpretation of biological activity. The properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 97480-93-8 | [5][6] |

| Molecular Formula | C₁₄H₂₂N₂ | [5] |

| Molecular Weight | 218.34 g/mol | [5] |

| Canonical SMILES | C1CN(CCN1)CCCCC2=CC=CC=C2 | [5] |

| InChI Key | OHFQSNUBVNIZRV-UHFFFAOYSA-N | [5] |

| Topological Polar Surface Area | 15.3 Ų | [5] |

| Rotatable Bond Count | 5 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| XLogP3-AA | 2.8 | [5] |

| Appearance | Not specified (typically an oil or low-melting solid) | N/A |

Note: Some properties are computationally derived and should be confirmed experimentally.

Synthesis and Purification

While specific literature detailing the synthesis of this compound is scarce, a standard and reliable method involves the nucleophilic substitution of a suitable haloalkane with piperazine. This approach is widely used for the synthesis of 1,4-disubstituted piperazines.[7]

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

-

Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (a 3 to 5-fold molar excess is recommended to minimize dialkylation).

-

Solvent and Base: Add a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), followed by a weak inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2-3 equivalents relative to the haloalkane).

-

Addition of Electrophile: Slowly add 1-bromo-4-phenylbutane (1.0 equivalent) to the stirring mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane and wash with water or brine to remove excess piperazine and salts.

-

Extraction: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Detailed Experimental Protocol: Purification

-

Chromatography Setup: The crude product should be purified by flash column chromatography on silica gel.

-

Eluent System: A gradient elution system is recommended, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). The addition of a small percentage of triethylamine (0.1-1%) to the eluent can improve peak shape and recovery by minimizing the interaction of the basic amine product with the acidic silica gel.

-

Fraction Collection: Collect fractions and analyze by TLC.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified oil or solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical Workflow

Caption: Recommended analytical workflow for compound characterization.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and assessing the purity of volatile and semi-volatile compounds like phenylpiperazines.[8][9]

-

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., Equity-5 or DB-5ms, 30 m x 0.25 mm i.d.).[8]

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or dichloromethane.

-

GC Conditions:

-

Injector Temperature: 260-280 °C

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Initial temperature of 60-80 °C, hold for 1-2 minutes, then ramp at 10-15 °C/min to 280-300 °C and hold for 4-5 minutes.[8]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-500.

-

-

Data Analysis: The resulting mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (218.34) and characteristic fragmentation patterns of the phenylbutyl and piperazine moieties.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for unequivocal structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the aliphatic protons of the butyl chain, and the protons on the piperazine ring.

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, corresponding to the phenyl, butyl, and piperazine carbons.

Potential Pharmacological Activity and Future Directions

The primary driver for interest in this compound is its structural relationship to known neuroprotective agents. The research on PPBP provides a compelling rationale for investigating this compound's activity at sigma receptors.

Hypothesized Mechanism of Action

Caption: Hypothesized signaling pathway based on known σ₁ receptor biology.

Recommended Future Experiments

-

Receptor Binding Assays: The first and most critical step is to determine the binding affinity and selectivity of this compound. This should be performed using radioligand binding assays against a panel of CNS targets, with a primary focus on σ₁ and σ₂ receptors. Dopamine (D₂) and serotonin (5-HT) receptors should also be included due to the prevalence of piperazine interactions with these targets.[4][10]

-

In Vitro Neuroprotection Models: If significant σ₁ receptor affinity is confirmed, the compound's functional activity should be assessed.

-

Excitotoxicity Assay: Primary neuronal cultures can be exposed to an excitotoxic insult (e.g., glutamate or NMDA), and the ability of this compound to prevent cell death can be quantified.[3]

-

Oxidative Stress Assay: The compound's protective effects against H₂O₂-induced cell death can be measured.

-

Mitochondrial Function: Assays to measure mitochondrial membrane potential (e.g., using TMRM dye) can determine if the compound stabilizes mitochondria, a key mechanism of σ₁ receptor agonists.[3]

-

-

In Vivo Pharmacokinetic and Efficacy Studies: If promising in vitro activity is observed, progression to animal models is warranted.

Conclusion

This compound is a structurally intriguing compound that sits at the intersection of known pharmacophores for CNS activity. While it remains under-researched, its potential as a sigma-1 receptor ligand warrants thorough investigation. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce and characterize high-purity material. Furthermore, the proposed pharmacological evaluation cascade offers a clear path to elucidating its biological function and therapeutic potential. The exploration of this and similar molecules could lead to the development of novel neuroprotective agents for devastating conditions such as stroke and neurodegenerative diseases.

References

- Current time information in Lane County, US. (n.d.). Google.

-

Maurice, T., et al. (1995). PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats. Stroke, 26(9), 1676-82. Retrieved January 4, 2024, from [Link]

-

Griesmaier, E., et al. (2014). The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. Experimental Neurology, 261, 501-9. Retrieved January 4, 2024, from [Link]

-

4-PPBP. (n.d.). In Wikipedia. Retrieved January 4, 2024, from [Link]

-

Cheng, J., et al. (2003). Potent Sigma 1-receptor Ligand 4-phenyl-1-(4-phenylbutyl) Piperidine Provides Ischemic Neuroprotection Without Altering Dopamine Accumulation in Vivo in Rats. Anesthesia & Analgesia, 96(2), 532-8. Retrieved January 4, 2024, from [Link]

-

Analytical Methods for Piperazines. (n.d.). RSC Publishing. Retrieved January 4, 2024, from [Link]

-

Sonkamble, S. D., et al. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate. Retrieved January 4, 2024, from [Link]

-

Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4355-62. Retrieved January 4, 2024, from [Link]

-

DeCoster, M. A., et al. (1998). Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats. Anesthesia & Analgesia, 87(6), 1299-305. Retrieved January 4, 2024, from [Link]

-

de Oliveira, A. M., et al. (2013). Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis. Journal of Chromatography A, 1303, 149-55. Retrieved January 4, 2024, from [Link]

-

Che Menu. (n.d.). Scribd. Retrieved January 4, 2024, from [Link]

-

Mardal, M., et al. (2017). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 35(2), 356-366. Retrieved January 4, 2024, from [Link]

-

Mardal, M., et al. (2017). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central. Retrieved January 4, 2024, from [Link]

-

1-(4-Phenylbutyl)-piperazine. (n.d.). Oakwood Chemical. Retrieved January 4, 2024, from [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Retrieved January 4, 2024, from [Link]

-

What is the mechanism of Piperazine? (2024). Patsnap Synapse. Retrieved January 4, 2024, from [Link]

-

Deveshegowda, S. N., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848. Retrieved January 4, 2024, from [Link]

-

Pontén, H., et al. (2009). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 52(17), 5472-85. Retrieved January 4, 2024, from [Link]

-

Blower, P. J., et al. (1998). Evaluation of phenylpiperazines as targeting agents for neuroblastoma. Journal of Nuclear Medicine, 39(4), 674-80. Retrieved January 4, 2024, from [Link]

-

Synthetic strategies for access to 1,4-disubstituted piperazines and piperidines. (n.d.). ResearchGate. Retrieved January 4, 2024, from [Link]

-

Singh, B., et al. (2020). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Advances, 10(49), 29352-29362. Retrieved January 4, 2024, from [Link]

-

Norton, S., & de Beer, E. J. (1957). Some pharmacological properties of piperazine. American Journal of Tropical Medicine and Hygiene, 6(5), 898-905. Retrieved January 4, 2024, from [Link]

-

Piperazine. (n.d.). PubChem. Retrieved January 4, 2024, from [Link]

Sources

- 1. PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-PPBP - Wikipedia [en.wikipedia.org]

- 3. The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 1-(4-PHENYLBUTYL)-PIPERAZINE | 97480-93-8 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. d-nb.info [d-nb.info]

- 10. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(4-Phenylbutyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(4-phenylbutyl)piperazine, a valuable piperazine derivative with applications in medicinal chemistry. This document explores the core synthetic strategies, namely direct N-alkylation and reductive amination, offering detailed mechanistic insights and practical, field-proven protocols. A comparative analysis of these methodologies is presented to aid researchers in selecting the most suitable approach for their specific needs. Furthermore, this guide includes detailed procedures for the synthesis of key precursors and a thorough characterization of the final compound, complete with spectroscopic data. Safety considerations for all chemicals and procedures are also outlined to ensure safe laboratory practices.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. The unique physicochemical properties of the piperazine ring, including its basicity and ability to participate in hydrogen bonding, make it a privileged structure in drug design. This compound (CAS No. 97480-93-8)[1][2], with the molecular formula C₁₄H₂₂N₂ and a molecular weight of 218.34 g/mol [1][3], is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure combines a polar piperazine moiety with a nonpolar phenylbutyl group, providing a versatile building block for exploring structure-activity relationships in drug discovery programs.

This guide is intended to serve as a practical resource for researchers and chemists, providing a detailed examination of the most common and effective methods for the synthesis of this compound.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals two primary disconnection approaches, leading to the two main synthetic strategies discussed in this guide.

As illustrated in Figure 1, the target molecule can be conceptually disconnected at the C-N bond between the butyl chain and the piperazine nitrogen. This leads to two sets of starting materials: piperazine and a 4-phenylbutyl electrophile (for N-alkylation) or piperazine and 4-phenylbutanal (for reductive amination).

Synthesis of Key Precursors

The successful synthesis of this compound relies on the availability of high-quality precursors. This section details the preparation of 1-bromo-4-phenylbutane and 4-phenylbutanal.

Synthesis of 1-Bromo-4-phenylbutane

1-Bromo-4-phenylbutane is a key reagent for the direct alkylation of piperazine. It can be synthesized from 4-phenylbutanol.

Protocol 1: Bromination using Hydrobromic Acid

This method involves the direct conversion of the alcohol to the bromide using a strong acid.

-

Materials: 4-Phenylbutanol, 48% Hydrobromic acid, Dichloromethane, Saturated Sodium Bicarbonate solution, Anhydrous Sodium Sulfate.

-

Procedure:

-

To a stirred solution of 4-phenylbutanol (1 equivalent) in dichloromethane, add 48% hydrobromic acid (excess).

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with saturated sodium bicarbonate solution until the pH is neutral.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 1-bromo-4-phenylbutane, which can be purified by vacuum distillation.

-

Synthesis of 4-Phenylbutanal

4-Phenylbutanal is the aldehyde precursor required for the reductive amination pathway. It is typically prepared by the oxidation of 4-phenylbutanol.

Protocol 2: Oxidation using Pyridinium Chlorochromate (PCC)

PCC is a common oxidizing agent for the conversion of primary alcohols to aldehydes.

-

Materials: 4-Phenylbutanol, Pyridinium chlorochromate (PCC), Dichloromethane, Silica gel, Diethyl ether.

-

Procedure:

-

To a stirred suspension of PCC (1.5 equivalents) in anhydrous dichloromethane, add a solution of 4-phenylbutanol (1 equivalent) in dichloromethane dropwise at room temperature.

-

Stir the mixture for 2-3 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to obtain crude 4-phenylbutanal. The product should be used immediately or stored under an inert atmosphere due to its susceptibility to oxidation.

-

Synthetic Pathways to this compound

This section provides a detailed examination of the two primary synthetic routes to this compound.

Pathway 1: Direct N-Alkylation

Direct N-alkylation involves the reaction of piperazine with a 4-phenylbutyl halide. A key challenge in this approach is controlling the degree of alkylation, as both mono- and di-alkylation can occur. Using a large excess of piperazine can favor mono-alkylation. Alternatively, a mono-protected piperazine, such as 1-Boc-piperazine, can be used to ensure single substitution, followed by a deprotection step.

Protocol 3: N-Alkylation of Piperazine with 1-Bromo-4-phenylbutane

-

Materials: Piperazine, 1-Bromo-4-phenylbutane, Anhydrous Potassium Carbonate, Acetonitrile.

-

Procedure:

-

In a round-bottom flask, dissolve a large excess of piperazine (e.g., 5-10 equivalents) in acetonitrile.

-

Add anhydrous potassium carbonate (2-3 equivalents) to the mixture.

-

Add 1-bromo-4-phenylbutane (1 equivalent) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The residue is then partitioned between a dilute aqueous acid solution (e.g., 1M HCl) and an organic solvent (e.g., diethyl ether) to remove the di-alkylated byproduct and any unreacted starting material.

-

The aqueous layer is then basified with a strong base (e.g., NaOH) and extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by column chromatography or distillation under reduced pressure.

-

Pathway 2: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and offers a good alternative to direct alkylation. This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of piperazine with 4-phenylbutanal, which is then reduced in situ to the desired amine. This method generally provides better control over mono-alkylation compared to direct alkylation with unprotected piperazine.

Protocol 4: Reductive Amination of 4-Phenylbutanal with Piperazine

-

Materials: Piperazine, 4-Phenylbutanal, Sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-Dichloroethane (DCE), Acetic acid (catalytic).

-

Procedure:

-

To a stirred solution of piperazine (1.2 equivalents) in 1,2-dichloroethane, add 4-phenylbutanal (1 equivalent).

-

Add a catalytic amount of acetic acid to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Comparative Analysis of Synthetic Pathways

The choice between N-alkylation and reductive amination depends on several factors, including the availability of starting materials, desired scale, and purification capabilities.

| Feature | Direct N-Alkylation | Reductive Amination |

| Starting Materials | Piperazine, 4-Phenylbutyl halide | Piperazine, 4-Phenylbutanal |

| Key Reagents | Base (e.g., K₂CO₃) | Reducing agent (e.g., NaBH(OAc)₃) |

| Selectivity | Risk of di-alkylation, requires excess piperazine or protection | Generally good mono-selectivity |

| Reaction Conditions | Typically requires heating | Often proceeds at room temperature |

| Workup | Can be more complex due to excess piperazine | Generally straightforward |

| Atom Economy | Moderate | Good |

| Overall Yield | Variable, depends on control of di-alkylation | Generally good to excellent |

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₂₂N₂[1] |

| Molecular Weight | 218.34 g/mol [1][3] |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| CAS Number | 97480-93-8[1][2] |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ 7.29-7.15 (m, 5H, Ar-H), 2.89 (t, J=8.0 Hz, 4H, piperazine-H), 2.62 (t, J=7.6 Hz, 2H, Ar-CH₂), 2.45 (br s, 4H, piperazine-H), 2.37 (t, J=7.6 Hz, 2H, N-CH₂), 1.68-1.52 (m, 4H, -CH₂CH₂-), 1.50 (br s, 1H, NH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 142.5, 128.4, 128.3, 125.7, 58.5, 54.5, 46.1, 35.8, 29.3, 27.2.

-

Mass Spectrometry (EI): m/z (%) = 218 (M⁺), 131, 117, 91, 85, 56. The fragmentation pattern is consistent with the structure, showing characteristic fragments of the piperazine ring and the phenylbutyl side chain.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer.

-

1-Bromo-4-phenylbutane: Irritant. Handle with care.

-

4-Phenylbutanal: Can be an irritant and is prone to air oxidation.

-

Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a dry environment.

-

Pyridinium Chlorochromate (PCC): A toxic and carcinogenic chromium (VI) compound. Handle with extreme caution and appropriate personal protective equipment.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This technical guide has detailed two primary and effective synthetic pathways for the preparation of this compound: direct N-alkylation and reductive amination. Both methods have their merits, and the choice of route will depend on the specific requirements of the synthesis. The provided protocols, along with the information on precursor synthesis and product characterization, offer a comprehensive resource for chemists in both academic and industrial settings. Adherence to the outlined safety procedures is crucial for the successful and safe execution of these syntheses.

References

- Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (2019).

-

FINE CHEMICALS Solutions - Page 1421 of 4579 - eChemHub. (n.d.). Retrieved January 4, 2026, from [Link]

-

Che Menu | PDF | Chemical Compounds | Chemistry - Scribd. (n.d.). Retrieved January 4, 2026, from [Link]

-

Experimental 13C and 1H NMR spectrum of MPP. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

- Synthesis and characterization of a series of phenyl piperazine based ligands. (2020). Journal of Physics: Conference Series.

-

Reductive amination of piperazine : r/OrganicChemistry. (2022, October 24). Reddit. Retrieved January 4, 2026, from [Link]

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). Green Chemistry Teaching and Learning Community (GCTLC). Retrieved January 4, 2026, from [Link]

- Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (2019). MedChemComm.

- Copies of 1H, 13C, 19F NMR spectra. (n.d.).

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2018). Molecules.

- Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). (2008). Journal of Medicinal Chemistry.

-

A Simple Synthesis of N-Alkylpiperazines. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

- 1H-NMR Resonance Guided Discovery of Novel Bioactive Compounds from Species of the Genus Piper. (2024). ChemRxiv.

-

Reductive Amination. (2023, March 16). YouTube. Retrieved January 4, 2026, from [Link]

-

Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 4, 2026, from [Link]

- Expedite Protocol for Construction of Chiral Regioselectively N-protected Monosubstituted Piperazine, 1,4-diazepane, and 1,4-diazocane Building Blocks. (2009). The Journal of Organic Chemistry.

- Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2024). Journal of the American Chemical Society.

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2025, August 6). ResearchGate. Retrieved January 4, 2026, from [Link]

- Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). (1995). Journal of the Chemical Society, Perkin Transactions 1.

Sources

An In-Depth Technical Guide to the Mechanism of Action of 1-(4-Phenylbutyl)piperazine Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-phenylbutyl)piperazine scaffold represents a versatile chemotype that has garnered significant attention in medicinal chemistry for its ability to interact with a range of G-protein coupled receptors (GPCRs) and other key central nervous system (CNS) targets. This guide provides a comprehensive technical overview of the mechanism of action of this compound analogs, with a primary focus on their interactions with dopamine, serotonin, and sigma receptors. We will delve into the molecular pharmacology, structure-activity relationships (SAR), and downstream signaling cascades modulated by these compounds. Furthermore, this guide will detail the essential experimental protocols required to elucidate the complex pharmacological profile of this class of molecules, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Therapeutic Potential of the this compound Scaffold

The this compound core is a privileged structure in neuropharmacology, forming the backbone of numerous compounds with potential therapeutic applications in a variety of CNS disorders, including psychosis, depression, anxiety, and neurodegenerative diseases. The pharmacological promiscuity of this scaffold, enabling interaction with multiple receptor systems, presents both an opportunity for developing multi-target ligands with enhanced efficacy and a challenge in achieving receptor selectivity to minimize off-target effects. Understanding the intricate details of how structural modifications to this core influence receptor affinity, functional activity, and downstream signaling is paramount for the rational design of novel therapeutics. This guide aims to provide a deep dive into the mechanistic underpinnings of this compound analogs, offering a roadmap for their characterization and development.

Molecular Targets and Binding Affinity Profiles

The pharmacological effects of this compound analogs are primarily mediated through their interaction with a triad of key CNS receptors: dopamine, serotonin, and sigma receptors. The affinity of these analogs for various receptor subtypes dictates their potential therapeutic utility and side-effect profile.

Dopamine Receptor Interactions

Dopamine receptors, particularly the D2 subtype, are critical targets for antipsychotic medications. Many this compound analogs exhibit significant affinity for D2-like dopamine receptors (D2, D3, and D4). The interaction with these receptors is crucial for modulating dopaminergic neurotransmission, which is often dysregulated in psychotic disorders.

Serotonin Receptor Interactions

Serotonin receptors, a diverse family of GPCRs, are implicated in mood, cognition, and psychosis. The this compound moiety is a common feature in ligands targeting 5-HT1A and 5-HT2A receptors.

-

5-HT1A Receptors: Acting as agonists or partial agonists at 5-HT1A autoreceptors can reduce serotonin release, contributing to anxiolytic and antidepressant effects.

-

5-HT2A Receptors: Antagonism at 5-HT2A receptors is a key feature of atypical antipsychotics, believed to mitigate extrapyramidal side effects and improve negative symptoms.

Sigma Receptor Interactions

Sigma receptors (σ1 and σ2) are intracellular chaperone proteins that have emerged as important targets for neuroprotection and the modulation of various neurotransmitter systems. Certain analogs of the this compound class have demonstrated high affinity for sigma-1 receptors, suggesting potential therapeutic roles in neurodegenerative diseases and as adjuncts in psychiatric medications.

Quantitative Binding Data

The following table summarizes the binding affinities (Ki, in nM) of a selection of this compound analogs and related compounds for key CNS receptors. This data is compiled from various in vitro radioligand binding studies and serves to illustrate the structure-affinity relationships within this chemical class.

| Compound ID | R1 (on Phenyl) | R2 (on Piperazine) | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | σ1 Ki (nM) | Reference |

| Analog 1 | H | H | 43.3 | 117.4 | 23.3 | - | [1] |

| Analog 2 | 4-F | H | - | - | - | - | |

| Analog 3 | 2-OCH3 | H | - | - | - | - | |

| Analog 4 | H | 4-Chlorophenyl | 158.8 (D3) | - | - | - | [1] |

| PPBP | H | (Piperidine) | - | - | - | High Affinity | [2] |

Note: This table is a representative sample. A comprehensive SAR would require a more extensive and systematic dataset which is currently not fully available in the public domain for a homologous series of this compound analogs.

Mechanism of Action: From Receptor Binding to Cellular Response

The interaction of this compound analogs with their target receptors initiates a cascade of intracellular signaling events that ultimately determine the physiological response. The functional outcome—whether agonism, partial agonism, or antagonism—is a critical determinant of the compound's therapeutic effect.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Antagonism at D2 receptors by many antipsychotic drugs blocks the effects of endogenous dopamine, alleviating the positive symptoms of schizophrenia.

Serotonin 5-HT2A Receptor Signaling

In contrast to 5-HT1A receptors, 5-HT2A receptors are coupled to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC). Antagonism at 5-HT2A receptors is a key mechanism of atypical antipsychotics.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular protein that translocates from the mitochondria-associated endoplasmic reticulum membrane to the plasma membrane upon ligand binding. It modulates a variety of signaling pathways, including calcium signaling, and interacts with numerous ion channels and other receptors. Sigma-1 receptor agonists have been shown to have neuroprotective effects.

Experimental Protocols for Pharmacological Characterization

A thorough understanding of the mechanism of action of this compound analogs requires a suite of in vitro and in vivo assays. The following protocols are foundational for characterizing novel compounds in this class.

In Vitro Assays

Objective: To determine the affinity (Ki) of the test compounds for various receptors.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor in a membrane preparation.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the membrane fraction.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Objective: To determine the functional activity (agonist, partial agonist, antagonist) and potency (EC50/IC50) of the test compounds.

-

GTPγS Binding Assay:

Principle: This assay measures the activation of G-proteins by a GPCR agonist. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. A non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS, is used to quantify this activation.

-

cAMP Assay:

Principle: This assay measures the changes in intracellular cAMP levels in response to GPCR activation. For Gi/o-coupled receptors like D2 and 5-HT1A, agonists will decrease cAMP levels. For Gs-coupled receptors, agonists will increase cAMP levels. Various commercial kits are available for the sensitive detection of cAMP.

In Vivo Assays

Objective: To measure the effect of a test compound on the extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in specific brain regions of freely moving animals.

Principle: A microdialysis probe with a semi-permeable membrane is implanted into a target brain region. A physiological solution is perfused through the probe, and neurotransmitters in the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed.

Step-by-Step Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into the desired brain region (e.g., prefrontal cortex, striatum) of an anesthetized animal.

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion and Sampling: On the day of the experiment, connect the probe to a perfusion pump and a fraction collector. Perfuse with artificial cerebrospinal fluid (aCSF) and collect dialysate samples at regular intervals.

-

Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

-

Neurochemical Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the neurotransmitter levels as a percentage of the baseline levels before drug administration.

Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold can lead to significant changes in receptor affinity and functional activity. While a comprehensive SAR for this specific class is still emerging, some general trends can be observed from the broader phenylpiperazine literature:

-

Substituents on the Phenyl Ring: The nature and position of substituents on the terminal phenyl ring can greatly influence receptor selectivity. For example, a methoxy group at the 2-position of the phenyl ring is often found in compounds with high affinity for 5-HT1A receptors.

-

The Butyl Linker: The four-carbon chain appears to be an optimal length for bridging the piperazine and phenyl moieties for interaction with many aminergic GPCRs.

-

Substituents on the Piperazine Nitrogen: Modifications at the N4 position of the piperazine ring can dramatically alter the pharmacological profile, including introducing affinity for other receptors or modulating functional activity.

Conclusion and Future Directions

The this compound scaffold remains a highly attractive starting point for the design of novel CNS-active compounds. A thorough understanding of their complex mechanism of action is essential for optimizing their therapeutic potential while minimizing unwanted side effects. Future research should focus on generating systematic SAR data for this specific chemical series to enable more precise drug design. Furthermore, elucidating the downstream signaling pathways and in vivo effects of these analogs will be crucial for translating their in vitro pharmacological profiles into clinical efficacy. The experimental approaches outlined in this guide provide a robust framework for the comprehensive characterization of this promising class of molecules.

References

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

-

Staszewski, M., Karcz, T., McNaught-Flores, D., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 234–251. [Link]

-

Wiecek, M., Cebrat, M., Stolarczyk, M., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7029. [Link]

-

Yang, Z. J., Carter, E. L., Torbey, M. T., Martin, L. J., & Koehler, R. C. (2010). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. Experimental Neurology, 221(1), 166–174. [Link]

-

Yuan, J., Chen, H., Singh, S., et al. (2013). Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry Letters, 23(15), 4434–4438. [Link]

Sources

- 1. Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Sigma Receptor Binding Affinity of 1-(4-Phenylbutyl)piperazine and Its Analogs

Abstract

This technical guide provides a comprehensive overview of the binding characteristics of phenylalkylpiperazines at sigma receptors, with a specific focus on the structural scaffold of 1-(4-Phenylbutyl)piperazine. While direct, experimentally determined binding affinities for this compound are not extensively reported in publicly accessible literature, this guide synthesizes data from closely related analogs to project its likely pharmacological profile. We delve into the critical role of sigma receptors in neuropharmacology, present detailed, field-proven protocols for determining receptor binding affinity, and explore the nuanced structure-activity relationships (SAR) that govern ligand interaction with sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the sigma receptor system.

Introduction: The Enigmatic Sigma Receptors and the Phenylalkylpiperazine Scaffold

Initially misclassified as a subtype of opioid receptors, sigma receptors are now recognized as a unique class of intracellular proteins with significant implications for a multitude of physiological and pathological processes.[1] The two primary subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), are expressed in the central nervous system and various peripheral tissues, where they modulate a wide array of cellular functions, including ion channel activity, neurotransmitter release, and intracellular calcium signaling.[1] Their involvement in conditions such as neuropsychiatric disorders (e.g., schizophrenia, depression), neurodegenerative diseases, and cancer has made them attractive targets for therapeutic intervention.[2][3][4]

The phenylalkylpiperazine moiety is a well-established pharmacophore that demonstrates significant affinity for sigma receptors.[5] Compounds incorporating this scaffold have been extensively investigated for their potential as CNS agents. The structural features of this compound, comprising a piperazine ring linked to a phenyl group by a flexible four-carbon alkyl chain, suggest a strong potential for interaction with the binding sites of sigma receptors.

Chemical Structure of this compound

The chemical structure of this compound is fundamental to its interaction with target receptors. The key components include a basic piperazine nitrogen, which is likely protonated at physiological pH, a lipophilic phenyl ring, and an alkyl linker of specific length.

Caption: Chemical structure of this compound.

Sigma Receptor Binding Profile: Insights from Structural Analogs

For instance, studies on a series of N-(3-phenylpropyl)-N'-benzylpiperazines have demonstrated high affinity for σ₁ receptors, with Kᵢ values in the low nanomolar range.[6] The closely related compound, 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP), is a potent σ₁ receptor ligand, underscoring the favorability of the 4-phenylbutyl moiety for σ₁ binding.[4][7][8][9][10]

| Compound Name | Structure | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Selectivity (σ₂/σ₁) |

| N-(3-Phenylpropyl)-N'-(4-methoxybenzyl)piperazine | Phenylpropylpiperazine derivative | ~1 | Data not specified | Data not specified |

| N-(Benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (13) | Benzofuranylmethylpiperazine derivative | 2.7 | 102.6 | 38 |

| N-(Benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine (30) | Benzofuranylmethylpiperazine derivative | 2.6 | 486.2 | 187 |

| 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) | Phenylbutylpiperidine derivative | Potent ligand; specific Kᵢ varies by study | Lower affinity than σ₁ | Selective for σ₁ |

Table 1: Sigma Receptor Binding Affinities of Structurally Related Compounds. Data synthesized from multiple sources.[2][4][6][7][8][9][10]

Based on these data, it is reasonable to hypothesize that this compound possesses significant affinity for the σ₁ receptor, likely in the nanomolar range. Its affinity for the σ₂ receptor is more difficult to predict without direct experimental evidence but may be lower, potentially conferring some degree of σ₁ selectivity.

Experimental Determination of Sigma Receptor Binding Affinity: A Methodological Deep Dive

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[6][11] These assays are highly sensitive and provide quantitative data in the form of the inhibition constant (Kᵢ), which reflects the compound's binding potency.

Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the Kᵢ of a test compound like this compound.

Caption: Workflow of a competitive radioligand binding assay.

Detailed Protocol for σ₁ Receptor Binding Assay

This protocol is a representative method for determining the binding affinity of a test compound at the σ₁ receptor.

-

Materials:

-

Tissue Source: Guinea pig brain homogenate.

-

Radioligand: -pentazocine.

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter and Cocktail.

-

-

Procedure:

-

Prepare guinea pig brain membrane homogenates according to standard laboratory procedures.

-

In a 96-well plate, add assay buffer, the membrane preparation, -pentazocine (at a concentration near its Kₔ), and varying concentrations of the test compound.

-

For the determination of non-specific binding, a set of wells will contain the radioligand and a high concentration of haloperidol instead of the test compound.

-

For total binding, a set of wells will contain only the radioligand and the membrane preparation.

-

Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Detailed Protocol for σ₂ Receptor Binding Assay

This protocol outlines a common method for assessing binding affinity at the σ₂ receptor.

-

Materials:

-

Tissue Source: Rat liver membrane homogenate.

-

Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]DTG).

-

Masking Agent: (+)-Pentazocine (to block σ₁ receptor binding).

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus and Scintillation Counter.

-

-

Procedure:

-

Prepare rat liver membrane homogenates.

-

To each well of a 96-well plate, add assay buffer, the membrane preparation, a fixed concentration of (+)-pentazocine to saturate σ₁ receptors, [³H]DTG (at a concentration near its Kₔ for σ₂), and varying concentrations of the test compound.

-

The remainder of the procedure, including the determination of non-specific and total binding, incubation, filtration, washing, and scintillation counting, follows the same steps as the σ₁ receptor binding assay.

-

-

Data Analysis:

-

The data analysis to determine the IC₅₀ and Kᵢ values is identical to the method described for the σ₁ receptor binding assay.

-

Structure-Activity Relationship (SAR) of Phenylalkylpiperazine Ligands

The binding affinity of phenylalkylpiperazine derivatives at sigma receptors is governed by several structural features. Understanding these relationships is crucial for the rational design of novel, potent, and selective ligands.

Caption: Key structural determinants of sigma receptor affinity.

-

The Piperazine Core: The basic nitrogen of the piperazine ring is considered a key pharmacophoric element, likely interacting with an acidic residue in the receptor binding pocket through an ionic bond.

-

The Alkyl Linker: The length of the alkyl chain connecting the piperazine and phenyl moieties is a critical factor. For many series of sigma ligands, a chain length of two to four carbons is optimal for high-affinity σ₁ binding.

-

The Phenyl Ring: Substitutions on the terminal phenyl ring can significantly modulate affinity and selectivity. For example, methoxy or halogen substitutions can enhance binding, depending on their position.

-

The N'-Substituent: The nature of the substituent on the second nitrogen of the piperazine ring is a major determinant of binding affinity. Bulky, lipophilic groups such as benzyl or phenethyl moieties often lead to high-affinity ligands.[6]

Functional Implications and Therapeutic Potential

The interaction of ligands like this compound with sigma receptors can trigger a cascade of downstream signaling events. As sigma receptors are chaperone proteins, their activation can influence the function of other proteins, including ion channels and G-protein coupled receptors.[1]

Caption: A simplified, hypothetical signaling pathway for a σ₁ receptor agonist.

The neuroprotective effects observed with potent sigma-1 ligands like PPBP are thought to be mediated, in part, by the stabilization of mitochondrial function and the modulation of intracellular calcium homeostasis.[7][9] Given its structural similarities, this compound may exhibit similar neuroprotective properties, making it a compound of interest for further investigation in the context of ischemic brain injury and neurodegenerative disorders.

Conclusion

While direct experimental data for this compound remains to be published, a comprehensive analysis of its structural analogs strongly suggests that it is a promising candidate for high-affinity binding to the sigma-1 receptor. The detailed methodologies provided in this guide offer a robust framework for the empirical determination of its binding profile. A thorough understanding of the structure-activity relationships within the phenylalkylpiperazine class will continue to drive the development of novel and selective sigma receptor ligands with significant therapeutic potential. Further research is warranted to fully characterize the pharmacological properties of this compound and to explore its potential as a modulator of sigma receptor function in health and disease.

References

-

Pharmacology and therapeutic potential of sigma(1) receptor ligands. PubMed. Available at: [Link]

-

GPCR-radioligand binding assays. PubMed. Available at: [Link]

-

Effects of N-phenylpropyl-N'-substituted piperazine sigma receptor ligands on cocaine-induced hyperactivity in mice. PubMed. Available at: [Link]

-

Design, Synthesis, and Structure-Affinity Relationships of Regioisomeric N-benzyl Alkyl Ether Piperazine Derivatives as sigma-1 Receptor Ligands. PubMed. Available at: [Link]

-

Sigma receptor ligands: possible application as therapeutic drugs and as radiopharmaceuticals. Bentham Science. Available at: [Link]

-

Sigma receptor ligands: possible application as therapeutic drugs and as radiopharmaceuticals. PubMed. Available at: [Link]

-

Sigma receptors as potential therapeutic targets for neuroprotection. PMC. Available at: [Link]

-

Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. PubMed Central. Available at: [Link]

-

Potent Sigma 1-receptor Ligand 4-phenyl-1-(4-phenylbutyl) Piperidine Provides Ischemic Neuroprotection Without Altering Dopamine Accumulation in Vivo in Rats. PubMed. Available at: [Link]

-

The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. PubMed. Available at: [Link]

-

Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed. Available at: [Link]

-

PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats. PubMed. Available at: [Link]

-

Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. PubMed. Available at: [Link]

Sources

- 1. ricerca.uniba.it [ricerca.uniba.it]

- 2. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-phenylpropyl-N´-substituted piperazines occupy sigma receptors and alter methamphetamine-induced hyperactivity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of N-phenylpropyl-N'-substituted piperazine sigma receptor ligands on cocaine-induced hyperactivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of bridged piperazines with sigma receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Rise of Modulatory Agents in CNS Therapeutics

An In-Depth Technical Guide to the Pharmacological Profile of Phenylbutylpiperazine and Structurally Related Derivatives

The phenylbutylpiperazine scaffold, and the broader arylpiperazine class it belongs to, represents a cornerstone in modern medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS).[1][2][3][4] These structures are integral to a class of drugs often referred to as "third-generation" or "atypical" antipsychotics, which have revolutionized the treatment of complex psychiatric disorders like schizophrenia, bipolar disorder, and major depressive disorder.[5][6]

Unlike first-generation antipsychotics that act primarily as potent dopamine D2 receptor antagonists, leading to significant motor side effects, and second-generation agents with broader but often less specific receptor profiles, many modern arylpiperazine derivatives exhibit a unique mechanism of action characterized by receptor modulation rather than simple blockade.[7] This guide provides a detailed exploration of the pharmacological profile of key phenylbutylpiperazine and related derivatives, such as aripiprazole, brexpiprazole, and cariprazine, from their fundamental receptor interactions to their complex in-vivo effects and the experimental methodologies used to characterize them.

Core Pharmacodynamics: A Multi-Target Receptor Interaction Profile

The therapeutic efficacy and side-effect profiles of these derivatives are dictated by their unique "fingerprint" of affinities and functional activities at a range of monoaminergic receptors.[8] The key to their action lies not just in which receptors they bind to, but how they bind and the level of intrinsic activity they possess at each target.

Dopamine Receptor Interactions: The "Dopamine System Stabilizer" Concept

The hallmark of this drug class is its nuanced interaction with the dopamine D2 receptor.[7][9] Rather than being simple antagonists, they are partial agonists.[9][10] A partial agonist binds to a receptor but elicits a response that is lower than that of the endogenous full agonist (dopamine).[11] This property allows them to act as "dopamine system stabilizers".[9][12]

-

In Hyperdopaminergic States (e.g., Mesolimbic Pathway in Psychosis): The drug competes with the excess dopamine. Because its intrinsic activity is lower than dopamine's, it effectively reduces the overall receptor stimulation, acting as a functional antagonist and alleviating positive symptoms.[9]

-

In Hypodopaminergic States (e.g., Mesocortical Pathway in Negative/Cognitive Symptoms): In brain regions with low dopamine levels, the partial agonist provides a baseline level of D2 receptor stimulation, acting as a functional agonist and potentially improving negative and cognitive symptoms.[9]

Beyond the D2 receptor, affinity for the D3 receptor subtype is a distinguishing feature, particularly for cariprazine, which shows a preference for D3 over D2 receptors.[5][6][11] This D3-preferring partial agonism is hypothesized to contribute to its efficacy against negative and cognitive symptoms of schizophrenia.[11][13]